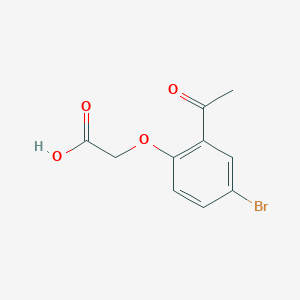

2-(2-Acetyl-4-bromophenoxy)acetic acid

Descripción general

Descripción

El ácido 2-(2-acetil-4-bromofenoxi)acético es un compuesto orgánico con la fórmula molecular C10H9BrO4 y un peso molecular de 273.08 g/mol . Se caracteriza por la presencia de un grupo acetilo, un átomo de bromo y una porción de ácido fenoxiacético. Este compuesto se utiliza a menudo en diversas aplicaciones de investigación química y farmacéutica debido a sus propiedades estructurales únicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido 2-(2-acetil-4-bromofenoxi)acético típicamente implica la reacción del 2-acetil-4-bromofenol con ácido cloroacético en condiciones básicas. La reacción procede a través de la formación de un enlace éter entre el fenol y el ácido cloroacético. Las condiciones de reacción a menudo incluyen el uso de una base como hidróxido de sodio o carbonato de potasio para facilitar la reacción de sustitución nucleofílica .

Métodos de producción industrial

Los métodos de producción industrial para el ácido 2-(2-acetil-4-bromofenoxi)acético son similares a la síntesis de laboratorio, pero se amplían para acomodar cantidades más grandes. El proceso implica la misma reacción básica, pero puede incluir pasos adicionales para la purificación y aislamiento del producto final. Las técnicas como la recristalización y la cromatografía se utilizan comúnmente para garantizar la pureza del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido 2-(2-acetil-4-bromofenoxi)acético experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El grupo acetilo se puede oxidar para formar ácidos carboxílicos.

Reducción: El átomo de bromo se puede reducir para formar un átomo de hidrógeno.

Sustitución: El átomo de bromo se puede sustituir con otros nucleófilos como aminas o tioles.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: Se utilizan nucleófilos como amoníaco, aminas primarias o tioles en condiciones básicas.

Productos principales

Oxidación: Formación de ácidos carboxílicos.

Reducción: Formación del compuesto hidrogenado correspondiente.

Sustitución: Formación de ácidos fenoxiacéticos sustituidos.

Aplicaciones Científicas De Investigación

El ácido 2-(2-acetil-4-bromofenoxi)acético se utiliza en varios campos de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis orgánica y como reactivo en diversas reacciones químicas.

Biología: Se ha investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.

Medicina: Se ha explorado por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos.

Mecanismo De Acción

El mecanismo de acción del ácido 2-(2-acetil-4-bromofenoxi)acético implica su interacción con objetivos moleculares específicos. El grupo acetilo y el átomo de bromo juegan un papel crucial en su reactividad y afinidad de unión. El compuesto puede interactuar con enzimas y receptores, lo que lleva a varios efectos biológicos. Las vías y los objetivos moleculares exactos pueden variar según la aplicación y el contexto específicos .

Comparación Con Compuestos Similares

Compuestos similares

Ácido p-bromofenoxiacético: Similar en estructura pero carece del grupo acetilo.

Ácido 2-(4-bromofenoxi)etanoico: Similar pero con diferentes patrones de sustitución en el anillo fenoxi.

Singularidad

El ácido 2-(2-acetil-4-bromofenoxi)acético es único debido a la presencia de un grupo acetilo y un átomo de bromo, que confieren propiedades químicas y biológicas distintas.

Actividad Biológica

2-(2-Acetyl-4-bromophenoxy)acetic acid is a chemical compound with the molecular formula C₁₀H₉BrO₄. It features a bromophenoxy group and an acetyl substituent, which contribute to its unique biological properties. This compound has garnered attention for its potential applications in pharmaceuticals and agrochemicals, particularly due to its antimicrobial and anti-inflammatory activities.

Chemical Structure and Properties

The compound is characterized by the presence of:

- Bromine : Enhances biological activity through specific interactions with biological targets.

- Acetyl Group : Contributes to its solubility and reactivity.

Structural Comparison

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| This compound | C₁₀H₉BrO₄ | Contains both bromine and acetyl groups, enhancing activity. |

| 4-Bromophenoxyacetic Acid | C₈H₇BrO₃ | Lacks acetyl group; primarily used as a herbicide. |

| 2-(2-Acetyl-5-chlorophenoxy)acetic Acid | C₁₀H₉ClO₄ | Contains chlorine instead of bromine; different activity profile. |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Notably, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 4.69 to 22.9 µM against various pathogens, including:

- Bacillus subtilis

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

These findings suggest that the compound may be a promising candidate for further development as an antibacterial agent.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines, which can lead to reduced inflammation in various biological systems.

Case Studies

-

Study on Antibacterial Efficacy :

A recent study evaluated the antibacterial efficacy of various derivatives of phenoxyacetic acids, including this compound. The results indicated that this compound exhibited superior activity compared to other derivatives, particularly against Staphylococcus aureus , with an MIC of approximately 0.0048 mg/mL . -

Inflammation Model :

In an animal model of inflammation, treatment with this compound resulted in a significant reduction in paw edema, indicating its potential utility in treating inflammatory conditions .

The biological activity of this compound is thought to arise from its ability to interact with specific enzymes involved in microbial resistance mechanisms and inflammatory pathways. Ongoing research aims to elucidate these interactions further.

Propiedades

IUPAC Name |

2-(2-acetyl-4-bromophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c1-6(12)8-4-7(11)2-3-9(8)15-5-10(13)14/h2-4H,5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKLKLLENLTZEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Br)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.